N-{(1Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
N-{(1Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound with a unique structure that includes a cyclohexylamino group, a fluorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the furan ring, followed by the introduction of the fluorophenyl group and the cyclohexylamino group. The final step involves the formation of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different furan derivatives, while reduction reactions can produce various amine derivatives .
Scientific Research Applications
N-{(1Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-{(1Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{(1Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide include other benzamide derivatives and compounds with similar functional groups, such as:
- N-(4-fluorophenyl)benzamide
- N-cyclohexylbenzamide
- 5-(4-fluorophenyl)furan-2-carboxamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O3/c27-20-13-11-18(12-14-20)24-16-15-22(32-24)17-23(26(31)28-21-9-5-2-6-10-21)29-25(30)19-7-3-1-4-8-19/h1,3-4,7-8,11-17,21H,2,5-6,9-10H2,(H,28,31)(H,29,30)/b23-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPPDUGJFUPPIR-QJOMJCCJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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